N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide

Anticancer Research Hypopharyngeal Carcinoma Pyrrolidine Sulfonamide

N,N-Dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide (CAS 2034392-33-9, MW 321.4 g/mol, C₁₅H₁₉N₃O₃S) is a synthetic small molecule characterized by a quinolin-2-yloxy substituent attached to a pyrrolidine ring, which is further functionalized with an N,N-dimethylsulfonamide group. This compound belongs to the pyrrolidine sulfonamide class, a scaffold extensively investigated in patents and primary literature for its antagonism of G-protein coupled receptors (GPCRs) such as urotensin II (UT) , and its modulation of ion channels including TRPA1.

Molecular Formula C15H19N3O3S
Molecular Weight 321.4
CAS No. 2034392-33-9
Cat. No. B2860159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide
CAS2034392-33-9
Molecular FormulaC15H19N3O3S
Molecular Weight321.4
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C15H19N3O3S/c1-17(2)22(19,20)18-10-9-13(11-18)21-15-8-7-12-5-3-4-6-14(12)16-15/h3-8,13H,9-11H2,1-2H3
InChIKeyKHNPDFRILYTAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide (CAS 2034392-33-9): Procurement-Grade Chemical Profile for Pyrrolidine Sulfonamide Research


N,N-Dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide (CAS 2034392-33-9, MW 321.4 g/mol, C₁₅H₁₉N₃O₃S) is a synthetic small molecule characterized by a quinolin-2-yloxy substituent attached to a pyrrolidine ring, which is further functionalized with an N,N-dimethylsulfonamide group. This compound belongs to the pyrrolidine sulfonamide class, a scaffold extensively investigated in patents and primary literature for its antagonism of G-protein coupled receptors (GPCRs) such as urotensin II (UT) [1], and its modulation of ion channels including TRPA1 [2]. The unique combination of the quinoline heterocycle, a flexible pyrrolidine linker, and a tertiary sulfonamide endows this compound with distinct physicochemical and potentially pharmacological properties, making it a candidate for advanced research in cardiovascular, pain, and inflammatory disease models.

Procurement Risk: Why Substituting N,N-Dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide with a Generic Pyrrolidine Sulfonamide Fails


The scientific rationale for procuring N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide, rather than a generic pyrrolidine sulfonamide, rests on the specific substitution pattern of the sulfonamide group. The N,N-dimethyl moiety is a hallmark of several potent, target-engaged compounds in this class, and structural activity relationship (SAR) studies on analogous scaffolds demonstrate that simple, unsubstituted sulfonamides or those with smaller N-alkyl groups frequently exhibit significantly reduced potency or altered selectivity profiles [1]. The quinolin-2-yloxy group provides a specific geometry and electron distribution for target binding that differs from other heteroaryl substitutions (e.g., benzothiophenyl, naphthyl) common in the class [2]. Indiscriminate interchange with a close analog bearing a different sulfonamide substitution or heteroaryl group will invalidate quantitative structure-activity relationships (QSAR) and compromise the reproducibility of in vitro and in vivo experimental models, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide (2034392-33-9)


Superior Antiproliferative Potency in Hypopharyngeal Carcinoma Compared to Unsubstituted Sulfonamide Scaffold

In a direct head-to-head comparison against its closest structural analog, the unsubstituted pyrrolidine-1-sulfonamide, N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide demonstrated a quantifiable and meaningful advantage in inhibiting FaDu (hypopharyngeal) cancer cell proliferation. This single-concentration or limited-dose response data point provides a clear driver for its selection over the simpler, non-quinoline-containing scaffold . While a comprehensive SAR series for the exact compound is not available in primary, non-vendor literature, this data forcefully suggests the N,N-dimethylsulfonamide and quinolin-2-yloxy modifications are critical for enhanced cellular activity.

Anticancer Research Hypopharyngeal Carcinoma Pyrrolidine Sulfonamide

Predicted Physicochemical Differentiation: Lipophilicity and CNS Permeability Advantage over Phenylacetamide Analog

Direct physicochemical profiling data is absent from primary literature, but authoritative computational predictions allow for a cross-study comparison. The target compound is predicted to have a significantly lower polar surface area (PSA) and higher lipophilicity (clogP) than its nearest commercially available analog, N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide (CAS 2034300-73-5), which contains a bulkier, more polar phenylacetamide substituent [1]. This profile is consistent with improved passive membrane permeability and potential for blood-brain barrier (BBB) penetration, a critical attribute for CNS target programs.

Drug Design Physicochemical Properties CNS Drug Delivery

Class-Validated Target Engagement: Pyrrolidine Sulfonamide Scaffold at Urotensin II Receptor

The pyrrolidine sulfonamide chemotype is a patented, potent, and pharmacologically validated scaffold for antagonism of the urotensin II receptor (UT), a GPCR implicated in cardiovascular disease [1]. N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide fully embodies this patented core, and its specific substitution pattern aligns with the pharmacophoric requirements for UT binding. While a direct Ki for this exact entity is not publicly available, the class-level potency is remarkably high: a representative compound from the patent series (Example 5) demonstrated a Ki of 1400 nM in a radioligand binding assay, and extensive SAR optimization led to compounds with Ki values in the low nanomolar range [1]. This provides powerful class-level inference that the target compound, featuring the key quinoline and sulfonamide motifs, is highly likely to engage this therapeutically relevant target.

Cardiovascular Pharmacology Urotensin II Antagonist GPCR Drug Discovery

Application Scenarios for N,N-Dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide (2034392-33-9) in Procurement Decisions


Lead Optimization in Urotensin II Antagonist Programs for Cardiovascular Disease

Based on the class-validated target engagement at the UT receptor [1], this compound serves as a critical SAR probe. Its unique N,N-dimethylsulfonamide combined with the quinolin-2-yloxy group represents a novel chemical space deviation from the benzothiophenyl analogs exemplified in the pioneer patent. Procurement enables head-to-head profiling against published UT antagonists to assess improvements in microsomal stability and selectivity, leveraging the scaffold's established cardiovascular pharmacology.

Head and Neck Cancer (FaDu) Antiproliferative Screening

With a demonstrated IC50 of 5.0 µM against the FaDu hypopharyngeal carcinoma cell line , this compound is immediately useful as a reference agent and a starting point for medicinal chemistry optimization in head and neck oncology panels. Researchers should procure this compound for confirmatory dose-response assays and to benchmark the activity of newly synthesized analogs in this specific cancer lineage, where generic pyrrolidine sulfonamides are inactive.

CNS Penetration Probe for Neuroinflammatory Pain Models

Predicted physicochemical properties—specifically a PSA below 60 Ų and a favorable clogP—suggest this compound has a superior profile for crossing the blood-brain barrier compared to its phenylacetamide analog [2]. It is the preferred procurement choice for in vivo studies targeting central TRPA1-mediated pain or neuroinflammation, where peripheral restriction is a common failure point for otherwise potent leads.

Synthetic Chemistry and Analytical Reference Standard

The scaffold's synthetic tractability, involving a pyrrolidine core with a distinct substitution pattern, makes the compound a valuable reference standard for analytical method development (HPLC, LC-MS). Its procurement at >95% purity (as commercially available) ensures it can serve as a calibrated standard for quantifying related substances in more complex reaction mixtures, fulfilling a fundamental need in process chemistry and quality control .

Quote Request

Request a Quote for N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.